2,6-Dimethyl-4-methoxybenzylchloride
Description
2,6-Dimethyl-4-methoxybenzylchloride is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzyl chloride, featuring two methyl groups and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMZZQRVXMEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603603 | |
| Record name | 2-(Chloromethyl)-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54757-00-5 | |
| Record name | 2-(Chloromethyl)-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation via Aromatic Hydrocarbon Substrates and Formaldehyde Derivatives
A widely reported method for preparing benzyl chloride compounds, including methyl-substituted derivatives, involves the chloromethylation of aromatic hydrocarbons using formaldehyde sources (formalin, paraformaldehyde, or metaformaldehyde) and hydrochloric acid under pressurized and heated conditions. This method is exemplified by a patent describing the synthesis of various methylbenzyl chlorides with yields typically between 48% and 92% depending on conditions and substrates.
- Aromatic hydrocarbon (e.g., sym-trimethylbenzene or xylene derivatives) is mixed with concentrated hydrochloric acid and a formaldehyde source.
- The mixture is placed in a pressure reactor and heated to around 100°C, maintaining a pressure of about 1 bar.
- The reaction proceeds for approximately 8 hours under stirring.
- After cooling, the organic layer is separated, washed with saturated sodium carbonate to neutralize residual acid, and purified by distillation or extraction.
- Yields for related compounds such as 2,4,6-trimethylbenzyl chloride reach up to 91.7% with high purity (~99.3%).
Adaptation for 2,6-Dimethyl-4-methoxybenzylchloride:
- Starting from 2,6-dimethyl-4-methoxytoluene or a related aromatic substrate with methoxy and methyl substituents.
- Using paraformaldehyde or formalin as chloromethylating agent.
- Employing acid catalysts such as concentrated HCl, possibly with phase transfer catalysts or Lewis acid catalysts to improve selectivity.
- Reaction temperature controlled between 60–120°C, preferably 60–80°C for mild conditions.
- Reaction time around 4–8 hours depending on scale and reactor type.
Two-Phase System Chloromethylation with Phase Transfer Catalysts
Another efficient synthetic route involves chloromethylation in a two-phase system catalyzed by quaternary onium salts (phase transfer catalysts), which enhances selectivity and yield of monochloromethylated products under mild conditions.
- Substrate: aromatic ethers such as m-xylylene dimethyl ether or analogues bearing methoxy and methyl groups.
- Reagents: paraformaldehyde, hydrochloric acid, and quaternary ammonium salts as catalysts.
- Conditions: temperature maintained at 60–80°C, reaction time ~4 hours.
- Advantages: high selectivity for mono-chloromethylation, mild reaction conditions, low production of byproducts, and suitability for industrial scale.
- The method offers high raw material conversion and product selectivity, with yields reported above 90% for similar benzyl chlorides.
This approach can be adapted for this compound by selecting the appropriate substituted aromatic ether as the starting material.
Conversion of Benzyl Alcohols to Benzyl Chlorides Using Thionyl Chloride
A more general laboratory-scale method involves the conversion of benzyl alcohol derivatives to benzyl chlorides by treatment with thionyl chloride in an inert solvent such as dichloromethane at low temperature (0°C to room temperature).
- Dissolve the corresponding benzyl alcohol (e.g., 2,6-dimethyl-4-methoxybenzyl alcohol) in dichloromethane.
- Add a catalytic amount of N,N-dimethylformamide to activate the reaction.
- Add thionyl chloride dropwise at 0°C.
- Stir the reaction mixture at room temperature for 1 hour.
- Work up by quenching with saturated sodium bicarbonate, extraction, washing, drying, and purification by silica gel chromatography.
- This method typically affords good yields and high purity of benzyl chlorides.
This method is advantageous for small-scale synthesis or when the alcohol precursor is readily available.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- Chloromethylation using formaldehyde and hydrochloric acid in pressurized reactors is a well-established industrial method for preparing benzyl chlorides with methyl and methoxy substituents, offering high yields and product purity.
- The use of phase transfer catalysts in two-phase systems allows for milder reaction conditions with reduced waste and higher selectivity, making it attractive for scale-up and environmentally friendly processes.
- Conversion of benzyl alcohols to benzyl chlorides using thionyl chloride remains a reliable synthetic step in research laboratories due to its simplicity and effectiveness.
- The choice of method depends on scale, available starting materials, desired purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methoxybenzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of 2,6-dimethyl-4-methoxybenzaldehyde or 2,6-dimethyl-4-methoxybenzoic acid.
Reduction: Formation of 2,6-dimethyl-4-methoxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis
2,6-Dimethyl-4-methoxybenzylchloride serves as a versatile building block in organic synthesis. It is commonly used in:
- Esterification Reactions: It can react with carboxylic acids to form esters, which are crucial in the synthesis of various pharmaceuticals and agrochemicals .
- Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution reactions with amines and alcohols, leading to diverse derivatives that have applications in drug development .
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit biological activity. For instance:
- Anticancer Activity: Some studies have reported that compounds derived from this chlorobenzyl derivative show cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Receptor Agonists: Its derivatives have been explored as agonists for serotonin receptors, indicating their potential role in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methoxybenzylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-donating groups (methyl and methoxy) on the benzene ring enhances its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. Additionally, it can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Lacks the two methyl groups present in 2,6-Dimethyl-4-methoxybenzylchloride.
2,4-Dimethylbenzyl chloride: Lacks the methoxy group present in this compound.
2,6-Dimethylbenzyl chloride: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both methyl and methoxy groups on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
2,6-Dimethyl-4-methoxybenzylchloride (C10H13ClO) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- Structure : The compound features a benzyl chloride moiety with two methyl groups at the 2 and 6 positions and a methoxy group at the 4 position.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications of benzyl derivatives have shown improved activity against melanoma and prostate cancer cells, suggesting that structural variations can enhance therapeutic efficacy .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
- Targeting Kinases : Compounds with similar structures have demonstrated interactions with specific kinases involved in cancer signaling pathways, potentially leading to apoptosis in cancer cells .
Study on Structural Modifications
A study focused on the structure-activity relationship (SAR) of methoxybenzoyl derivatives revealed that specific substitutions at the aromatic ring can significantly influence biological activity. For example, a series of modifications led to enhanced potency in inhibiting cancer cell growth, with some derivatives achieving low nanomolar activity .
In Vivo Studies
In vivo studies have shown that certain analogs of this compound exhibit promising results in animal models. These studies often assess the compound's ability to reduce tumor size or improve survival rates in treated subjects compared to control groups. The findings suggest that further exploration into dosage and delivery methods could enhance therapeutic outcomes .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Targeted Pathway |
|---|---|---|---|
| This compound | Antiproliferative | TBD | Tubulin Polymerization |
| 4-Methoxybenzoyl-thiazole | Anticancer | 0.05 | Kinase Inhibition |
| 3-Methoxybenzamide | Cytotoxic | 0.1 | Apoptosis Induction |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,6-Dimethyl-4-methoxybenzylchloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and full-face protection to avoid skin/eye contact. Respirators are recommended for prolonged exposure .
- Hygienic Measures : Wash hands before breaks and after handling. Avoid contamination with food/beverages and remove contaminated clothing immediately .
- Storage : Store in cool, dry conditions (0–6°C for structurally similar benzyl chlorides) and ensure proper ventilation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Conditions : Optimize temperature (e.g., 0–5°C for chlorination of analogous benzyl alcohols) and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₃).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm purity by NMR (δ 2.3 ppm for methyl groups, δ 3.8 ppm for methoxy) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify methyl (δ 2.3 ppm), methoxy (δ 3.8 ppm), and benzyl chloride (δ 4.6 ppm) signals.
- FT-IR : Confirm C-Cl stretch (~750 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹) .
- Elemental Analysis : Verify molecular formula (C₁₀H₁₁ClO) with ≤0.3% deviation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric Hindrance : The 2,6-dimethyl groups reduce accessibility to the benzylic chloride, slowing SN2 reactions. Compare kinetics with less-hindered analogs (e.g., 4-methoxybenzylchloride) .
- Electronic Effects : Methoxy groups at the para position enhance resonance stabilization, potentially stabilizing transition states in SN1 mechanisms. Use Hammett plots to quantify substituent effects .
Q. What computational methods are suitable for modeling the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Gibbs free energy barriers for SN1/SN2 pathways. Basis sets (e.g., B3LYP/6-311+G(d,p)) can model electron distribution and transition states .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
Q. How can researchers resolve contradictions in stability data for this compound across solvents?
- Methodological Answer :
- Systematic Solvent Screening : Test stability in solvents (e.g., DCM, THF, acetone) under inert atmospheres. Monitor decomposition via HPLC at 254 nm over 24–72 hours .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis to benzyl alcohol) and correlate with solvent polarity/acid-base properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
